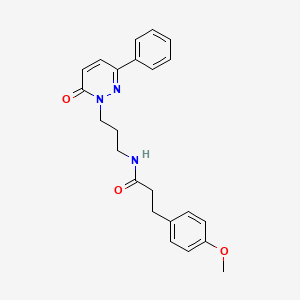

3-(4-methoxyphenyl)-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)propanamide

Description

Properties

IUPAC Name |

3-(4-methoxyphenyl)-N-[3-(6-oxo-3-phenylpyridazin-1-yl)propyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O3/c1-29-20-11-8-18(9-12-20)10-14-22(27)24-16-5-17-26-23(28)15-13-21(25-26)19-6-3-2-4-7-19/h2-4,6-9,11-13,15H,5,10,14,16-17H2,1H3,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVTXNHDKCHTTBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCC(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)propanamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Methoxyphenyl Intermediate: Starting with a methoxybenzene derivative, various functional groups are introduced through electrophilic aromatic substitution reactions.

Synthesis of the Phenylpyridazinone Moiety: This step involves the formation of the pyridazinone ring, which can be achieved through cyclization reactions involving hydrazine derivatives and diketones.

Coupling Reactions: The final step involves coupling the methoxyphenyl intermediate with the phenylpyridazinone moiety using amide bond formation techniques, such as the use of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for such complex organic compounds often involve optimization of the synthetic route to maximize yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenyl)-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)propanamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a phenol derivative.

Reduction: The carbonyl group in the pyridazinone moiety can be reduced to form a hydroxyl group.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution Reagents: Halogens (Br2, Cl2), nucleophiles (NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a phenol, while reduction of the carbonyl group yields an alcohol.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, such as enzyme inhibition or receptor binding.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)propanamide involves its interaction with specific molecular targets. These may include:

Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

Receptors: Binding to receptors on cell surfaces, leading to changes in cellular signaling pathways.

DNA/RNA: Intercalation into DNA or RNA, affecting gene expression.

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties

Key Comparative Insights

(a) Heterocyclic Core Variations

- Pyridazinone vs.

- Pyridazinone vs. Oxazolopyrimidinone (): The oxazolopyrimidinone core’s fused ring system increases structural rigidity, possibly enhancing target specificity but reducing synthetic accessibility .

(b) Substituent Effects

- 4-Methoxyphenyl vs. 4-Fluorophenyl (3l, ) : The methoxy group in the target compound donates electron density, favoring interactions with hydrophobic pockets, whereas the fluorine in 3l provides electronegativity for dipole interactions and metabolic stability .

- Dichlorophenyl (Compound 6) : The dichloro substituent in compound 6 introduces steric and electronic effects that may improve binding to electron-deficient enzyme active sites .

(c) Linker Chain Modifications

- Propylpropanamide vs.

Biological Activity

3-(4-methoxyphenyl)-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)propanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological activities, including anti-inflammatory and analgesic properties.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of approximately 391.5 g/mol. Its structure features a methoxy-substituted phenyl group and a pyridazinone moiety, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₃₃H₂₅N₃O₃ |

| Molecular Weight | 391.5 g/mol |

| CAS Number | 1040668-71-0 |

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of the pyridazine ring followed by acylation with propanamide derivatives. The detailed synthetic pathway is essential for ensuring the yield and purity of the compound.

Biological Activity

Research indicates that compounds with similar structural features exhibit significant biological activities, particularly as analgesic and anti-inflammatory agents. The following sections detail the biological activities associated with this compound:

Anti-inflammatory Activity

Studies have shown that compounds containing pyridazinone structures can inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which play pivotal roles in inflammatory processes. The presence of the methoxy group on the phenyl ring enhances this inhibitory effect, suggesting potential therapeutic applications in treating inflammatory diseases.

Analgesic Properties

The analgesic activity of this compound may be attributed to its ability to modulate pain pathways by inhibiting key enzymes involved in prostaglandin synthesis. Preliminary studies have indicated that it could provide relief from pain comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs), but with potentially fewer side effects.

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds, providing insights into their mechanisms:

- Dual Inhibition of COX and LOX : A study demonstrated that related compounds effectively inhibited both COX and LOX enzymes, leading to reduced inflammation in animal models .

- Pharmacological Evaluation : Another research highlighted the analgesic effects of pyridazine derivatives in various pain models, suggesting that modifications in the side chains could enhance efficacy .

- Structure-Activity Relationship (SAR) : A comprehensive SAR analysis indicated that variations in substituents on the phenyl ring significantly affect the anti-inflammatory potency of pyridazinone derivatives .

Q & A

Q. What are the standard synthetic routes for preparing 3-(4-methoxyphenyl)-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)propanamide, and how are reaction conditions optimized?

Methodological Answer: Synthesis typically involves multi-step organic reactions, including:

- Step 1: Condensation of pyridazinone precursors with propylamine derivatives under acidic catalysis (e.g., HCl or H₂SO₄) in ethanol or acetic acid .

- Step 2: Coupling of intermediates with 4-methoxyphenylpropanamide via carbodiimide-mediated amidation (e.g., HBTU/DMSO with triethylamine) .

- Optimization: Reaction yields (~60–95%) depend on solvent polarity (DCM-MeOH gradients), temperature (0–5°C for sensitive intermediates), and purification via silica gel chromatography .

Q. What analytical techniques are critical for characterizing this compound’s purity and structure?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- Mass Spectrometry (ESI-MS): Confirms molecular ions (e.g., [M+H]⁺ at m/z 430–548) and fragmentation patterns .

- Infrared Spectroscopy (IR): Detects carbonyl stretches (C=O at ~1650–1700 cm⁻¹) and amide N-H bonds (~3275 cm⁻¹) .

Q. How is the compound’s preliminary biological activity screened in vitro?

Methodological Answer:

- Antimicrobial Assays: Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria using broth microdilution (CLSI guidelines) .

- Cytotoxicity Screening: MTT or Mosmann’s colorimetric assays in cancer cell lines (e.g., IC₅₀ determination via 48-hour exposure) .

- Enzyme Inhibition: Fluorescence-based assays targeting bacterial dihydrofolate reductase or eukaryotic kinases .

Advanced Research Questions

Q. How can synthetic yields be improved for structurally analogous pyridazinone-propanamide hybrids?

Methodological Answer:

- Solid-Phase Synthesis: Immobilize intermediates on resin (e.g., Wang resin) to simplify purification and reduce side reactions .

- Microwave-Assisted Reactions: Accelerate coupling steps (e.g., amidation) with 20–30% higher yields under controlled microwave irradiation .

- Catalyst Screening: Test Pd/Cu catalysts for Ullmann-type couplings to enhance aryl-amide bond formation efficiency .

Q. How should researchers resolve contradictions in spectral data across studies?

Methodological Answer:

- Cross-Validation: Compare NMR chemical shifts with structurally similar compounds (e.g., pyridazinone derivatives in ).

- X-ray Crystallography: Resolve ambiguous NOE signals or tautomeric forms (e.g., pyridazinone keto-enol tautomerism) by obtaining single-crystal structures .

- Computational Modeling: Use DFT calculations (e.g., Gaussian09) to predict ¹³C-NMR shifts and verify experimental assignments .

Q. What strategies are used to establish structure-activity relationships (SAR) for this compound?

Methodological Answer:

- Analog Synthesis: Modify substituents (e.g., 4-methoxyphenyl → 4-chlorophenyl) and test activity changes .

- Pharmacophore Mapping: Identify critical moieties (e.g., pyridazinone carbonyl, methoxy group) via 3D-QSAR using CoMFA/CoMSIA .

- Binding Studies: Perform SPR or ITC to quantify interactions with target proteins (e.g., bacterial DHFR) .

Q. How can computational methods elucidate the compound’s mechanism of action?

Methodological Answer:

- Molecular Docking: Simulate binding poses in enzyme active sites (e.g., PDE4 or COX-2) using AutoDock Vina .

- MD Simulations: Assess stability of ligand-protein complexes over 100-ns trajectories (AMBER force field) .

- ADMET Prediction: Use SwissADME to predict bioavailability, metabolic stability, and toxicity liabilities .

Q. What factors influence the compound’s stability under physiological conditions?

Methodological Answer:

- pH-Dependent Degradation: Perform accelerated stability studies in buffers (pH 1–10) with HPLC monitoring .

- Oxidative Stress Tests: Expose to H₂O₂ or cytochrome P450 enzymes to identify labile sites (e.g., methoxy demethylation) .

- Light Sensitivity: Conduct photostability assays under ICH guidelines (e.g., 1.2 million lux-hours) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.